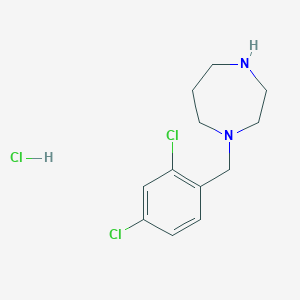

Clorhidrato de 1-(2,4-diclorobencil)-1,4-diazepano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a 2,4-dichlorobenzyl group attached to a 1,4-diazepane ring, with the hydrochloride salt form enhancing its solubility in water

Aplicaciones Científicas De Investigación

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mecanismo De Acción

Target of Action

It is structurally similar to dichlorobenzyl alcohol , which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

Based on its structural similarity to dichlorobenzyl alcohol, it may also act as an antiseptic, killing bacteria and viruses associated with mouth and throat infections .

Biochemical Pathways

It is suggested that it may have a role in the energy metabolism of cancer cells .

Result of Action

It is suggested that it may have a role in inducing apoptosis in cancer cells .

Análisis Bioquímico

Biochemical Properties

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is known to have antiseptic properties . It has been found to be effective against a broad spectrum of bacteria and viruses associated with mouth and throat infections . The compound interacts with various enzymes and proteins, potentially leading to the denaturation of external proteins and rearrangement of the tertiary structure proteins .

Cellular Effects

The compound exerts its effects on various types of cells, particularly those in the mouth and throat. It has been shown to reduce throat soreness and provide relief from difficulty in swallowing . The influence of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The local anesthetic action of the compound is thought to be due to a reduced sodium channel blockade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride change over time. The compound has been found to maintain antimicrobial activity for 5 to 10 minutes after application . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Comparación Con Compuestos Similares

2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.

2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.

1,4-Diazepane: A parent compound for various diazepane derivatives.

Uniqueness: 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Actividad Biológica

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride features a diazepane ring substituted with a dichlorobenzyl group. The presence of the chlorine atoms enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Diazepanes are known to modulate neurotransmitter systems and exhibit effects on:

- GABA Receptors : Potentially acting as agonists or modulators.

- Serotonin Receptors : Influencing mood and anxiety pathways.

- Ion Channels : Affecting neuronal excitability.

Antimicrobial Activity

Research indicates that 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing promise in inhibiting growth and activity.

Table 1: Antimicrobial Efficacy Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in paw edema, indicating potential use in treating inflammatory conditions.

Case Study: In Vivo Anti-inflammatory Effects

In a study involving albino rats, administration of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride resulted in:

- Reduction of Paw Thickness : A significant decrease was observed compared to control groups.

- Cytokine Profiling : Lower levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) were detected post-treatment.

Pharmacokinetics

The pharmacokinetic profile of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride suggests good absorption and distribution within biological tissues. Its metabolism may involve hepatic pathways that facilitate the formation of active metabolites.

Recent Studies

Recent studies have focused on optimizing the compound's structure to enhance its efficacy and reduce side effects. For example:

- Structure-Activity Relationship (SAR) Studies : Modifications at the diazepane nitrogen or the dichlorobenzyl moiety have shown improved binding affinities for target receptors.

- In Silico Modeling : Computational approaches have been utilized to predict interactions with various receptors and optimize lead compounds for further development.

Comparison with Related Compounds

Comparative studies with other diazepane derivatives have highlighted the unique activity profile of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride. While many diazepanes exhibit anxiolytic properties, this compound's dual activity as an antimicrobial and anti-inflammatory agent sets it apart.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride | Yes | Yes |

| Diazepam | Limited | No |

| Clonazepam | Limited | No |

Propiedades

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKMRHTWEBIONG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.